N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide
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Overview
Description
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide is a complex organic compound that combines the structural features of benzothiazole and indole derivatives. These heterocyclic compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized through various methods, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction.
Formation of Indole Derivative: The indole moiety is synthesized through electrophilic substitution reactions due to the high electron density of the indole ring.
Coupling Reaction: The final step involves coupling the benzothiazole and indole derivatives under specific reaction conditions, often using catalysts and solvents like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of electron-rich aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, influencing various biological processes. For example, it may inhibit enzymes involved in disease progression or interact with cellular receptors to modulate immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.
Indole Derivatives: Exhibiting a wide range of biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide is unique due to its combined structural features of benzothiazole and indole, which confer a broad spectrum of biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C17H12FN3OS |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C17H12FN3OS/c18-12-6-5-11-7-8-21(14(11)9-12)10-16(22)20-17-19-13-3-1-2-4-15(13)23-17/h1-9H,10H2,(H,19,20,22) |
InChI Key |
QHYFOXKNDOFRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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